molecular formula C14H17ClO5 B1321191 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid CAS No. 834869-35-1

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid

Cat. No.: B1321191
CAS No.: 834869-35-1
M. Wt: 300.73 g/mol
InChI Key: WZNFSLWVIQWXGC-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an oxane ring, and an ethoxy group attached to the benzoic acid core

Scientific Research Applications

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

As with any chemical compound, handling “5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloro group to the benzoic acid core.

    Etherification: Formation of the ethoxy linkage through a nucleophilic substitution reaction.

    Oxane Ring Formation: Cyclization to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid involves its interaction with specific molecular targets. The chloro group and the oxane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of the oxane ring.

    2-Chloro-5-(methylthio)benzoic acid: Contains a methylthio group instead of the ethoxy group.

Uniqueness

5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO5/c15-10-4-5-12(11(9-10)14(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNFSLWVIQWXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610250
Record name 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834869-35-1
Record name 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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